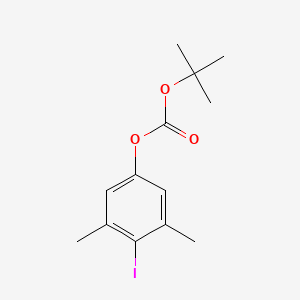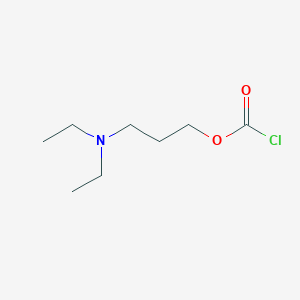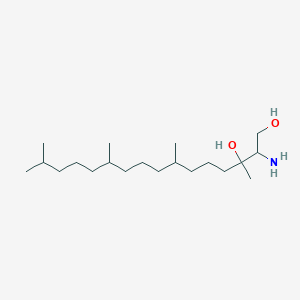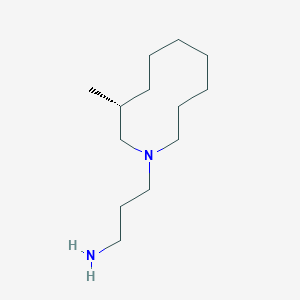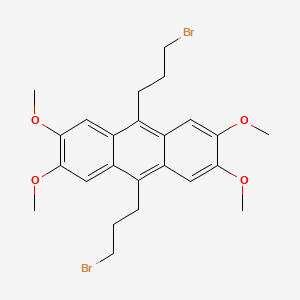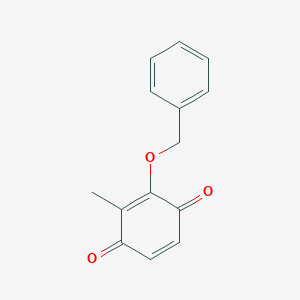
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with a unique structure that includes a cyclohexa-2,5-diene-1,4-dione core substituted with a methyl group and a phenylmethoxy group
準備方法
The synthesis of 2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the use of cyclohexa-2,5-diene-1,4-dione as a starting material, which undergoes methylation and phenylmethoxylation reactions. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the diene structure to a more saturated form. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions. Reagents such as halogens and nucleophiles are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that derivatives of this compound exhibit biological activity, including cytotoxic effects against certain cancer cell lines. This makes it a potential candidate for the development of new anticancer agents.
Medicine: The compound’s ability to interact with biological targets suggests potential therapeutic applications. Studies are ongoing to explore its efficacy and safety in various medical applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The compound can induce apoptosis in cancer cells by activating caspases and cleaving poly (ADP-ribose) polymerase (PARP) proteins. Additionally, it can inhibit the expression of pro-apoptotic genes such as Hif3a, leading to reduced neuronal apoptosis and improved cognitive function in diabetic models .
類似化合物との比較
2-Methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2-Dodecyl-6-Methoxycyclohexa-2,5-Diene-1,4-Dione: This compound has been shown to ameliorate diabetic cognitive impairment by inhibiting neuronal apoptosis.
2-Hydroxy-5-Methoxy-3-Hexyl-Cyclohexa-2,5-Diene-1,4-Dione: Known for its cytotoxicity against various human tumor cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
CAS番号 |
423171-42-0 |
|---|---|
分子式 |
C14H12O3 |
分子量 |
228.24 g/mol |
IUPAC名 |
2-methyl-3-phenylmethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H12O3/c1-10-12(15)7-8-13(16)14(10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChIキー |
ZDOLCHSBHVUVKX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C=CC1=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S)-6-[2-(2-Fluorophenyl)ethyl]oxane-2,4-dione](/img/structure/B14245290.png)
![[2-Formyl-1-(propan-2-yl)cyclopropyl]acetic acid](/img/structure/B14245292.png)
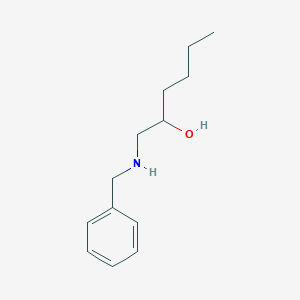
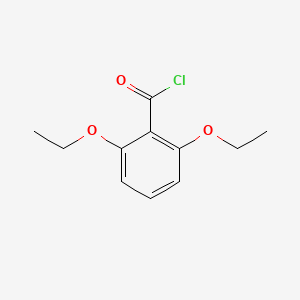
![3-[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14245306.png)
![Oxazolidine, 4-(phenylmethyl)-3-[(phenylthio)methyl]-, (4S)-](/img/structure/B14245309.png)
![N-Cyclohexyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245313.png)
![N-[2-methyl-1-(4-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14245321.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-](/img/structure/B14245325.png)
